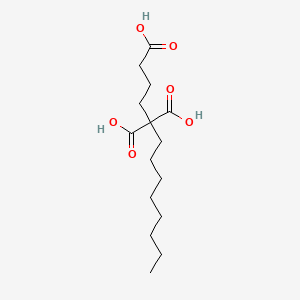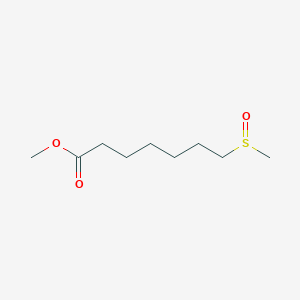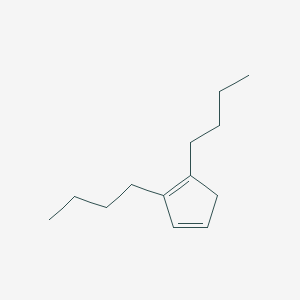![molecular formula C13H10ClN3O2 B14354661 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride CAS No. 90179-04-7](/img/structure/B14354661.png)
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science . The compound features a pyridinium core substituted with a cyano and nitro group on the phenyl ring, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
The synthesis of 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 4-cyano-2-nitrobenzyl chloride with pyridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the pyridinium salt. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, methoxide, or thiolate ions under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium aluminum hydride for reduction, and strong bases for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride can be compared with other pyridinium salts and related compounds:
Pyridinium chloride: Lacks the cyano and nitro substituents, making it less reactive in certain chemical reactions.
4-Cyano-2-nitrobenzyl chloride: Contains the cyano and nitro groups but lacks the pyridinium core, limiting its applications in certain fields.
N-Methylpyridinium chloride: Similar pyridinium core but with a methyl group instead of the 4-cyano-2-nitrophenyl substituent, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90179-04-7 |
|---|---|
Fórmula molecular |
C13H10ClN3O2 |
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
3-nitro-4-(pyridin-1-ium-1-ylmethyl)benzonitrile;chloride |
InChI |
InChI=1S/C13H10N3O2.ClH/c14-9-11-4-5-12(13(8-11)16(17)18)10-15-6-2-1-3-7-15;/h1-8H,10H2;1H/q+1;/p-1 |
Clave InChI |
ZUQFNOTYTBFYHT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)CC2=C(C=C(C=C2)C#N)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
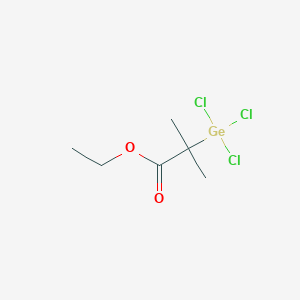
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
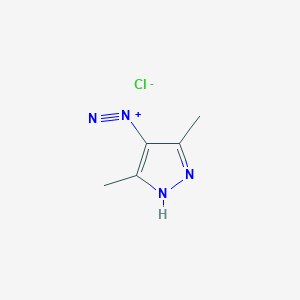

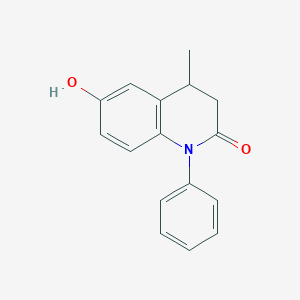
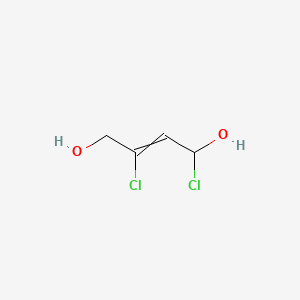
![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
